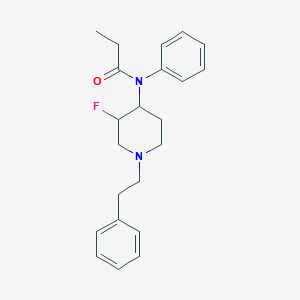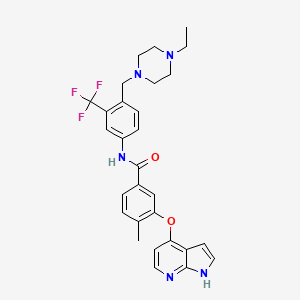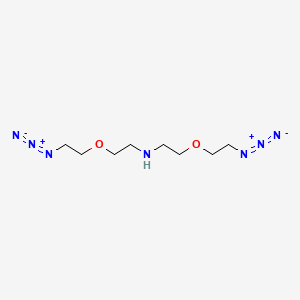
N-(NHS-PEG3)-N-bis(PEG3-azide)
概要
説明
N-(NHS-PEG3)-N-bis(PEG3-azide) is a bifunctional polyethylene glycol (PEG) linker that contains both an N-hydroxysuccinimide (NHS) ester and azide groups. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and alkyne groups, respectively. The PEG spacer enhances solubility and reduces steric hindrance, making it an ideal linker for various chemical and biological applications.
作用機序
Target of Action
The primary target of N-(NHS-PEG3)-N-bis(PEG3-azide) is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and nucleic acid interactions.
Mode of Action
N-(NHS-PEG3)-N-bis(PEG3-azide) interacts with its targets through a process known as click chemistry . The azide group of the compound reacts with an alkyne group, such as BCN, DBCO, or Propargyl group, to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
The interaction of N-(NHS-PEG3)-N-bis(PEG3-azide) with its targets affects various biochemical pathways. The formation of the stable triazole linkage alters the structure and function of the target molecules, which can influence downstream biochemical processes . .
Pharmacokinetics
The compound’s solubility in water, dmso, dcm, and dmf suggests that it may be readily absorbed and distributed within the body . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The result of N-(NHS-PEG3)-N-bis(PEG3-azide)'s action is the modification of its target molecules. By forming a stable triazole linkage with primary amines, the compound can alter the structure and function of proteins, oligonucleotides, and other amine-containing molecules . This modification can have various molecular and cellular effects, depending on the nature of the target molecule.
Action Environment
The action of N-(NHS-PEG3)-N-bis(PEG3-azide) can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction may be affected by the presence of other reactive groups in the environment . Additionally, the stability of the compound may be influenced by factors such as temperature and pH
生化学分析
Biochemical Properties
N-(NHS-PEG3)-N-bis(PEG3-azide) interacts with various enzymes and proteins through its Azide group. This group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction forms a stable triazole linkage, which is crucial in the formation of PROTACs .
Cellular Effects
The effects of N-(NHS-PEG3)-N-bis(PEG3-azide) on cells are primarily related to its role in the synthesis of PROTACs. PROTACs are designed to degrade specific proteins within cells, thereby influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(NHS-PEG3)-N-bis(PEG3-azide) exerts its effects through its ability to form stable triazole linkages with molecules containing Alkyne groups . This reaction is catalyzed by copper and results in the formation of PROTACs, which can selectively degrade target proteins within cells .
Temporal Effects in Laboratory Settings
Its role in the formation of PROTACs suggests that it may have long-term effects on cellular function, as the degradation of target proteins can result in significant changes in cell behavior .
Metabolic Pathways
Given its role in the formation of PROTACs, it may interact with various enzymes and cofactors during the degradation of target proteins .
Subcellular Localization
Given its role in the formation of PROTACs, it is likely to be found wherever its target proteins are located within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(NHS-PEG3)-N-bis(PEG3-azide) typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form NHS-PEG.
Introduction of Azide Groups: The NHS-PEG is then reacted with sodium azide (NaN3) to introduce azide groups at the terminal ends of the PEG chain.
The reaction conditions generally involve:
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N-(NHS-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Using techniques such as column chromatography or recrystallization to obtain high-purity product.
Quality Control: Employing analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify the structure and purity of the compound.
化学反応の分析
Types of Reactions
N-(NHS-PEG3)-N-bis(PEG3-azide) undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Triazole Linkages: Formed from the click chemistry reactions between azide groups and alkynes.
科学的研究の応用
N-(NHS-PEG3)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
類似化合物との比較
Similar Compounds
- Azido-PEG1-NHS ester
- Azido-PEG2-NHS ester
- Azido-PEG4-NHS ester
Uniqueness
N-(NHS-PEG3)-N-bis(PEG3-azide) is unique due to its specific PEG spacer length (PEG3), which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring minimal steric hindrance and enhanced solubility.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGSTOKLAFFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N8O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


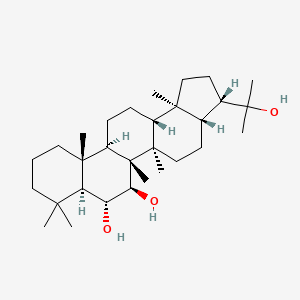
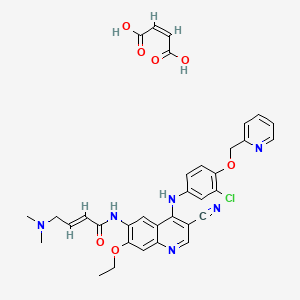
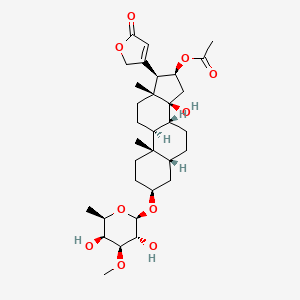
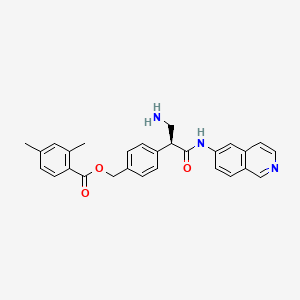
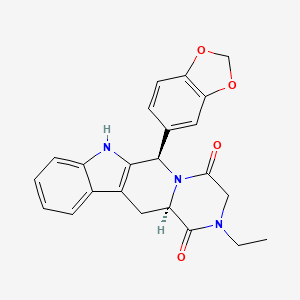
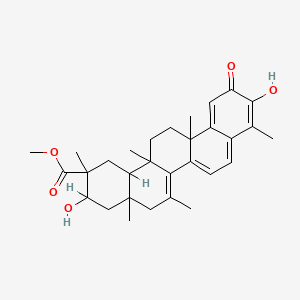

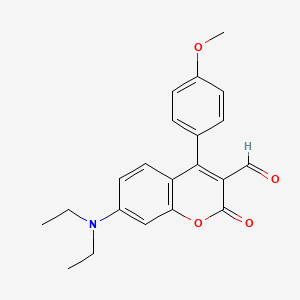
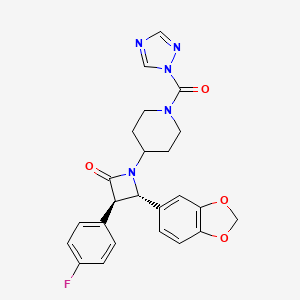
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
